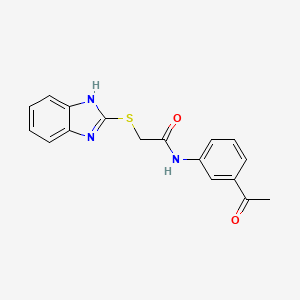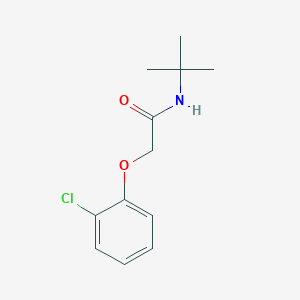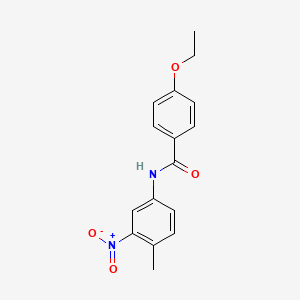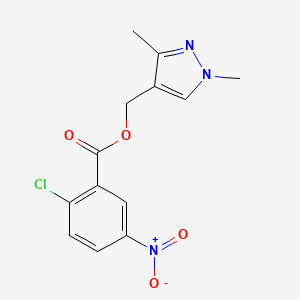
N-(6-methyl-2-pyridinyl)-9-oxo-9H-fluorene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-(6-methyl-2-pyridinyl)-9-oxo-9H-fluorene-4-carboxamide" is a compound that belongs to a class of organic molecules incorporating pyridinyl and fluorene moieties. The interest in such compounds stems from their diverse chemical properties and potential applications in materials science, pharmaceuticals, and organic electronics.
Synthesis Analysis
The synthesis of compounds related to "this compound" often involves multi-step organic reactions, starting from basic building blocks like pyridine derivatives and fluorene. For example, a related process involves the nucleophilic substitution reactions followed by polycondensation to generate polymers incorporating the fluorenyl groups, demonstrating the complexity and versatility of synthetic strategies to access such frameworks (Hsiao et al., 1999).
Molecular Structure Analysis
The molecular structure of "this compound" and related compounds is characterized by the presence of aromatic systems, which significantly influence their electronic and optical properties. Studies involving X-ray diffraction and computational chemistry methods are common to determine the arrangement of atoms and the geometry of such molecules, offering insights into their structural features and potential reactivity (Jayarajan et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their rich chemistry. For instance, their functional groups enable reactions such as amide formation, esterification, and nucleophilic substitution. The presence of the fluorene and pyridinyl groups also affords unique reactivity patterns, useful in synthesizing complex organic molecules and polymers (Yang & Lin, 1993).
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-9-oxofluorene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c1-12-6-4-11-17(21-12)22-20(24)16-10-5-9-15-18(16)13-7-2-3-8-14(13)19(15)23/h2-11H,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMQWNCKTYPFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)
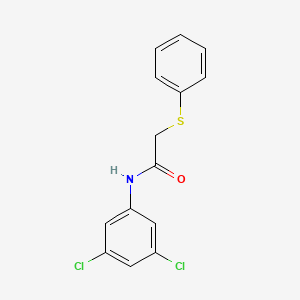
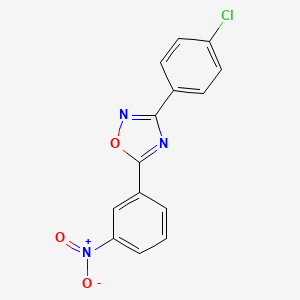
![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)

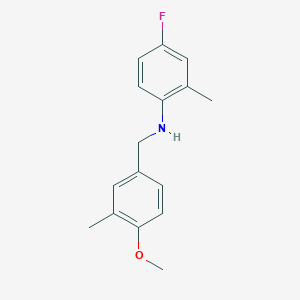

![({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5712780.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
